molecular formula C11H14FN3O B8797684 N-(4-Fluorophenyl)piperazine-1-carboxamide

N-(4-Fluorophenyl)piperazine-1-carboxamide

Cat. No. B8797684
M. Wt: 223.25 g/mol
InChI Key: LHZWGSJHKANENI-UHFFFAOYSA-N
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Patent
US08530476B2

Procedure details

The title compound was prepared from piperazine-1-carboxylic acid (4-fluoro-phenyl)-amide and piperonal. 1H NMR (400 MHz, CDCl3): 7.29-7.24 (m, 2H), 6.98-6.92 (m, 2H), 6.85 (s, 1H), 6.77-6.71 (m, 2H), 6.56 (s, 1H), 5.95 (s, 2H), 3.50-3.45 (m, 6H), 2.45 (t, J=5.1 Hz, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[O:10])=[CH:4][CH:3]=1.[CH:17]1[C:22]([CH:23]=O)=[CH:21][C:20]2[O:25][CH2:26][O:27][C:19]=2[CH:18]=1>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]([N:11]2[CH2:12][CH2:13][N:14]([CH2:23][C:22]3[CH:17]=[CH:18][C:19]4[O:27][CH2:26][O:25][C:20]=4[CH:21]=3)[CH2:15][CH2:16]2)=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)NC(=O)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(=O)N1CCN(CC1)CC1=CC2=C(OCO2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.